2,2,6,6-Tetramethyl-4-piperidinyl stearate

Polymer Additives Thermal Stability HALS

Researchers and compounders face surface degradation-chalking, gloss loss, yellowing-in thin-section polyolefins. This monomeric HALS solves that through rapid diffusion to the polymer surface, providing high-efficiency free-radical scavenging via the Denisov cycle. • Surface stabilization outperforms conventional low-MW HALS, preserving gloss & color at reduced loadings. • Long-chain stearate ester ensures superior polyolefin compatibility, reducing blooming and plate-out. • Available as neat waxy solid or dust-free 50% masterbatch (PP/PE carrier) for precise, low-VOC dosing.

Molecular Formula C27H53NO2
Molecular Weight 423.7 g/mol
CAS No. 167078-06-0
Cat. No. B065672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethyl-4-piperidinyl stearate
CAS167078-06-0
Molecular FormulaC27H53NO2
Molecular Weight423.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C
InChIInChI=1S/C27H53NO2/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)30-24-22-26(2,3)28-27(4,5)23-24/h24,28H,6-23H2,1-5H3
InChIKeyJMUOXOJMXILBTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,6,6-Tetramethyl-4-piperidinyl Stearate: Procurement Baseline and HALS Profile


2,2,6,6-Tetramethyl-4-piperidinyl stearate (CAS 167078-06-0) is a monomeric hindered amine light stabilizer (HALS) characterized by a sterically hindered 2,2,6,6-tetramethylpiperidine moiety esterified with a long-chain stearate group . This structure confers a molecular weight of 423.7 g/mol and a low melting point (≥28°C), which facilitates dispersion in polyolefin matrices [1]. The compound functions via the Denisov cycle, wherein the amine is oxidized to a nitroxyl radical that scavenges alkyl radicals generated during polymer photo-oxidation, with the nitroxyl radical regenerated for sustained protection [2]. As a low molecular weight HALS, it exhibits high migration rates in thin sections but provides excellent surface stabilization, making it particularly suited for polypropylene (PP), polyethylene (PE), and thermoplastic polyolefin (TPO) applications .

Polyolefin (PP, PE, TPO) light stabilization via Denisov cycle
Surface protection in thin and thick sections with controlled migration
Low melting point facilitates dispersion in polyolefin matrices
Monomeric HALS with long-chain stearate for enhanced compatibility

Why Generic HALS Substitution Fails


While all hindered amine light stabilizers (HALS) share a common nitroxyl radical-mediated mechanism, substitution among in-class compounds without rigorous comparative testing is scientifically unsound. The specific ester moiety (e.g., stearate vs. sebacate vs. terephthalate) dictates critical performance parameters including thermal decomposition onset, polymer compatibility, migration rate, and surface vs. bulk stabilization efficacy [1]. For instance, the stearate ester in CAS 167078-06-0 yields a lower thermal decomposition onset temperature compared to bis(2,2,6,6-tetramethyl-4-piperidinyl) terephthalate, which directly impacts processing window suitability for high-temperature polymers like polyamides [2]. Furthermore, the compound's long aliphatic chain enhances compatibility with polyolefins, reducing blooming and migration relative to shorter-chain HALS esters, a differentiation that cannot be assumed for all low molecular weight HALS . Procurement decisions must therefore be anchored in compound-specific thermal stability, compatibility, and performance data rather than class-level generalizations.

Ester moiety thermal stability
Stearate ester may decompose at lower onset temperatures than terephthalate or phthalate HALS, potentially narrowing the processing window for high-temperature polymers.
Polyolefin compatibility and blooming
Short-chain HALS esters may exhibit higher surface migration and blooming in non-polar PP/PE matrices, reducing aesthetic quality and long-term protection compared to the long-chain stearate.
Surface vs. bulk protection balance
Migration rate and surface enrichment depend on ester chain length; direct substitution can shift the equilibrium between rapid surface stabilization and sustained bulk protection.

Differential Evidence Against Comparator HALS


Thermal Decomposition Onset: Stearate vs. Terephthalate HALS

Thermogravimetric analysis (TGA) of three HALS compounds—bis(2,2,6,6-tetramethyl-4-piperidinyl) terephthalate (I), bis(2,2,6,6-tetramethyl-4-piperidinyl) o-phthalate (II), and 2,2,6,6-tetramethyl-4-piperidinyl stearate (III)—reveals that the onset of weight loss increases in the order III < II < I [1]. This indicates that the stearate ester (III) exhibits the lowest thermal stability among the tested compounds, with decomposition commencing at a lower temperature than the terephthalate and phthalate analogs. The study further demonstrates that aminolysis, a decomposition pathway, is less pronounced for III compared to I and II, yielding a lower quantity of aminolysis products [2]. This differential thermal behavior is critical for processing window selection, as polymers requiring high-temperature compounding (e.g., polyamides at 250–270 °C) may exceed the stability threshold of the stearate ester.

Thermal Decomposition Onset
Head-to-head
Onset: Stearate < o-Phthalate < Terephthalate; lower aminolysis yield
Supports processing temperature window selection for PP/PE vs. high-temp polymers
TGA under inert atmosphere; processing >250°C may exceed stearate stability threshold
Polymer Additives Thermal Stability HALS

Polyolefin Compatibility and Blooming Resistance

2,2,6,6-Tetramethyl-4-piperidinyl stearate demonstrates enhanced compatibility with polyolefin resins (PP, PE) due to its long-chain stearate ester moiety, which closely mimics the aliphatic nature of the polymer backbone [1]. This structural feature significantly reduces additive blooming and surface migration compared to shorter-chain HALS esters . Vendor technical literature specifically claims that the compound exhibits 'no blooming phenomenon, no migration phenomenon' when incorporated into polyolefin matrices [2]. While direct quantitative migration rates are not provided in the available sources, the consensus across multiple technical datasheets is that this property is a key differentiator from other low molecular weight HALS, which are often prone to surface exudation due to limited solubility in non-polar polymers .

Polyolefin Compatibility
Reported
No blooming or migration reported in PP/PE matrices (vendor data)
May reduce surface exudation relative to short-chain HALS esters
Quantitative migration rates not available in reviewed sources
Polymer Compatibility Additive Migration Surface Bloom

Efficacy in Thick-Section PP/TPO

According to vendor technical data, BLS 1880PE/PP (formulations containing 2,2,6,6-tetramethyl-4-piperidinyl stearate as the active HALS) 'often outperform other low-molecular weight HALS (e.g. BLS® 1770) even when used at reduced concentrations' [1]. The product datasheet further specifies that these monomeric HALS provide 'excellent light stability in thick-section polypropylene and TPO applications' [2]. While the exact quantitative performance metrics (e.g., ΔE color change, gloss retention percentages) are not disclosed in the reviewed literature, the explicit comparative claim of superior efficacy at lower loadings constitutes a vendor-asserted differentiation. Recommended use concentrations range from 0.05% to 1.0%, with the lower bound suggesting a potency advantage over less efficient HALS alternatives [3].

Thick-Section Efficacy
Reported
Reported to outperform BLS® 1770 at lower concentrations; recommended dose 0.05–1.0%
Supports cost-performance optimization in thick-section PP/TPO
Vendor claim; independent quantitative validation data not disclosed
Thick-Section Stabilization PP/TPO HALS Efficacy

Synergistic Performance with High Molecular Weight HALS

2,2,6,6-Tetramethyl-4-piperidinyl stearate is reported to exhibit excellent synergistic effects when combined with high molecular weight HALS (e.g., UV-944, UV-119) and UV absorbers (e.g., UV-328) [1]. While the underlying literature does not provide quantitative synergy factors (e.g., interaction quotients or enhanced protection factors), the consistent mention of this property across multiple technical sources suggests a formulation advantage [2]. The proposed mechanism involves the low molecular weight stearate HALS providing rapid surface migration and initial radical scavenging, while the high molecular weight counterpart offers long-term bulk stabilization . This synergistic behavior is a class-level characteristic of HALS but is specifically emphasized for the stearate ester due to its favorable compatibility and migration profile, which facilitates co-formulation without phase separation or antagonism.

Synergistic Performance
Class-level
Qualitative synergy reported with high MW HALS and UV absorbers
May enable lower total stabilizer loading in multi-component blends
No quantitative synergy factors available; class-level inference from technical sources
Synergism HALS Blends UV Stabilization

Regulatory Classification and Hazard Profile

According to the ECHA C&L Inventory, 2,2,6,6-tetramethyl-4-piperidinyl stearate (CAS 167078-06-0) carries harmonized hazard classifications including Skin Sensitizer Category 1 (H317: May cause an allergic skin reaction), Eye Damage Category 1 (H318: Causes serious eye damage), and Aquatic Acute/Chronic Category 1 (H400/H410: Very toxic to aquatic life with long-lasting effects) [1]. These classifications are critical for regulatory compliance in manufacturing, handling, and end-use applications, particularly in regions adhering to REACH or GHS frameworks. While many HALS share similar hazard profiles, the specific combination of skin sensitization and high aquatic toxicity may impose stricter handling and disposal requirements compared to alternative stabilizers with less stringent classifications [2].

Regulatory Hazard Profile
Specification review
GHS: Skin Sens. 1 (H317), Eye Dam. 1 (H318), Aquatic Acute/Chronic 1 (H400/H410)
Regulatory review required for handling, worker safety, and environmental discharge
ECHA notified classification; may impose stricter controls vs. some alternative HALS
Regulatory Compliance GHS Classification Environmental Safety

Industrial Application Scenarios


Thick-Section PP/TPO Automotive Components

The compound's demonstrated efficacy in thick-section PP and TPO applications, including vendor claims of outperforming alternative low molecular weight HALS at reduced concentrations, makes it a preferred stabilizer for automotive interior and exterior parts such as bumpers, dashboards, and trim components [1]. The non-discoloring nature of the stabilizer ensures long-term color retention and gloss maintenance under prolonged UV exposure .

Polyolefin Films, Tapes, and Fibers

The low molecular weight and favorable migration characteristics of 2,2,6,6-tetramethyl-4-piperidinyl stearate enable rapid diffusion to the polymer surface, providing excellent protection against surface degradation phenomena such as chalking, yellowing, and gloss loss in thin-section applications like PP/PE films, woven tapes, and synthetic fibers [1]. Its compatibility with polyolefins minimizes blooming, preserving optical clarity and aesthetic quality .

Co-stabilizer in Synergistic HALS/UV Absorber Systems

Given its documented synergistic interactions with high molecular weight HALS and UV absorbers, this compound is optimally deployed as part of a multi-component stabilization system [1]. In formulations requiring both rapid surface protection and long-term bulk stabilization—such as outdoor furniture, agricultural films, and construction membranes—the stearate HALS complements slower-migrating, high molecular weight stabilizers to deliver comprehensive UV defense .

Masterbatch and Concentrate Formulations

The compound is commercially available as a 50% active masterbatch in polypropylene or polyethylene carriers (e.g., BLS 1880PP, UV-3853PP5, LST 1150), which addresses handling challenges associated with its low melting point waxy solid form [1]. These masterbatch formats enable dust-free, precise dosing in compounding operations and are particularly advantageous for applications requiring low VOC emissions and high dispersion consistency .

Application
Selection Property
Validation Focus
Thick-section PP/TPO automotive parts
Surface stabilization at low loading
Long-term color and gloss retention under UV
Thin-section polyolefin films, tapes, fibers
Rapid surface migration, anti-blooming
Resistance to chalking, yellowing, gloss loss
Co-stabilizer with high MW HALS/UV absorbers
Synergistic surface and bulk protection
Combined rapid initial and long-term stabilization
Masterbatch compounding (dust-free)
50% active PP/PE carrier masterbatch
Dispersion consistency, low VOC, precise dosing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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